4-Amino-3-(oxan-3-yl)butanoic acid
Description
4-Amino-3-(oxan-3-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at the 4th position and an oxan-3-yl (tetrahydro-2H-pyran-3-yl) group at the 3rd position. The oxan-3-yl group introduces a six-membered oxygen-containing saturated ring, conferring unique steric, electronic, and solubility properties. This compound is hypothesized to exhibit distinct biological interactions due to the cyclic ether moiety, which may enhance hydrogen-bonding capacity and modulate lipophilicity compared to aromatic or aliphatic substituents.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-amino-3-(oxan-3-yl)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-5-8(4-9(11)12)7-2-1-3-13-6-7/h7-8H,1-6,10H2,(H,11,12) |
InChI Key |
AJBZPMKNOKALAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(oxan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-oxanone with an appropriate amine under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 4-Amino-3-(oxan-3-yl)butanoic acid often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(oxan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
4-Amino-3-(oxan-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-(oxan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with γ-aminobutyric acid (GABA) receptors, influencing neurotransmission and exhibiting anticonvulsant properties .
Comparison with Similar Compounds
Table 1: Key Features of 4-Amino-3-Substituted Butanoic Acid Derivatives
Physicochemical Properties
- Lipophilicity : Bulky, hydrophobic groups (e.g., isopropylphenyl, ) increase logP values, enhancing membrane permeability. The oxan-3-yl group’s oxygen atom may balance lipophilicity and solubility, akin to methoxymethyl-substituted analogs ().
- Solubility : Polar substituents like hydroxymethyl () improve aqueous solubility. The oxan-3-yl group’s ether oxygen could similarly enhance solubility compared to purely aromatic analogs but may lag behind hydroxylated derivatives.
Hypothetical Uniqueness of 4-Amino-3-(oxan-3-yl)butanoic Acid
While direct data on this compound is absent in the evidence, its oxan-3-yl group distinguishes it from the compared analogs:
Steric Effects : The tetrahydropyran ring’s chair conformation may restrict rotational freedom, optimizing binding pocket fit.
Electronic Effects : The ether oxygen could stabilize charge-transfer interactions or act as a hydrogen-bond acceptor, mimicking methoxy groups () but with greater rigidity.
Metabolic Stability : Saturated rings (e.g., cyclohexyl in ) resist oxidative metabolism better than aromatic groups, suggesting prolonged half-life for the oxan-3-yl derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
